1,7-Diazaspiro[4.4]nonane-2,8-dione
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Overview
Description
1,7-Diazaspiro[4.4]nonane-2,8-dione is a heterocyclic compound with the molecular formula C7H10N2O2. It is characterized by a spirocyclic structure, which consists of two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazaspiro[4.4]nonane-2,8-dione can be synthesized through several methods. One common synthetic route involves the reaction of aminophenols with 4-oxoheptanedioic acid or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction typically occurs in a liquid-phase solution and may require catalysts such as quaternary phosphonium salts to improve yield and reaction efficiency .
Industrial Production Methods
While specific industrial production methods for 1,7-Diazaspiro[4This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-2,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent due to its unique structure and ability to interact with specific molecular targets.
Materials Science:
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as anticonvulsant activity, by influencing neural pathways and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but contains oxygen atoms instead of nitrogen atoms.
2,6-Diazaspiro[4.4]nonane-3,7-dione: Another related compound with a different arrangement of nitrogen and carbonyl groups.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,8-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,7-diazaspiro[4.4]nonane-2,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10) |
InChI Key |
DEKDAGQRORZOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NC2)NC1=O |
Origin of Product |
United States |
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